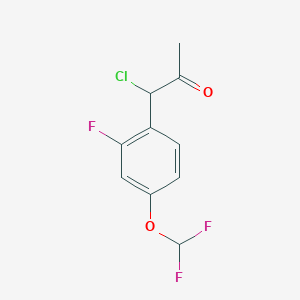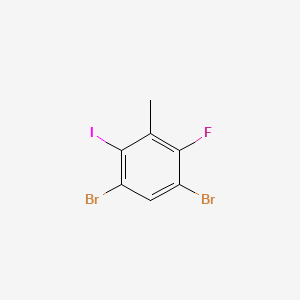
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene: is an aromatic compound with the molecular formula C7H4Br2FI . This compound is characterized by the presence of bromine, fluorine, iodine, and methyl substituents on a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes successive halogenation and methylation reactions. The general steps include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the benzene ring using halogenating agents such as bromine (Br2), iodine (I2), and fluorine (F2) under controlled conditions.
Methylation: Introduction of a methyl group using reagents like methyl iodide (CH3I) in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, I, F) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different halogenated derivatives, while oxidation may produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene involves its interaction with molecular targets through its halogen and methyl substituents. These interactions can affect various pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in substitution reactions, forming intermediates that influence the overall reaction pathway.
Halogen Bonding: The halogen atoms can form halogen bonds with other molecules, affecting their reactivity and stability.
Comparación Con Compuestos Similares
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can be compared with other similar compounds, such as:
- 1,3-Dibromo-5-fluoro-2-iodo-4-methylbenzene
- 1,5-Dibromo-3-fluoro-2-iodo-4-methylbenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H4Br2FI |
|---|---|
Peso molecular |
393.82 g/mol |
Nombre IUPAC |
1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H4Br2FI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
Clave InChI |
JQNUBELTCYJOJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1I)Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


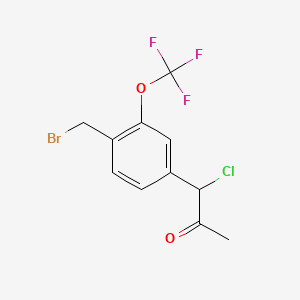
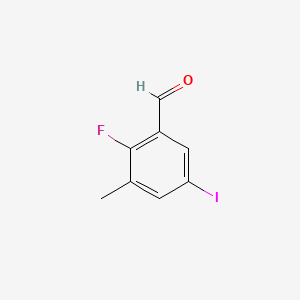
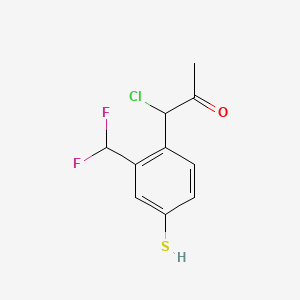
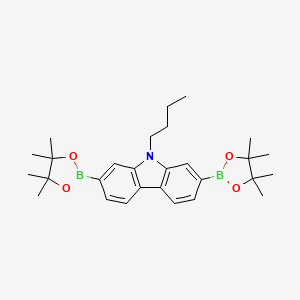

![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)
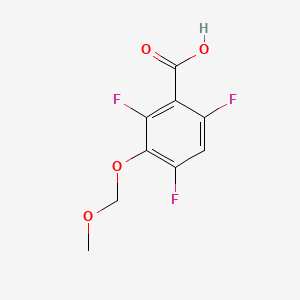

![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
![6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14039000.png)
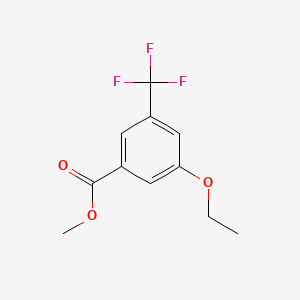
![(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
